Dual Inhibition of BTK Wild Type and C481S Mutant
Btk-IN-16 is a dual inhibitor of both wild-type BTK and the C481S mutant form. This is a key point of differentiation from many covalent BTK inhibitors, such as ibrutinib, whose clinical efficacy is compromised by the emergence of the C481S mutation. The compound inhibits wild-type BTK with an IC50 of 5.1 μM and the C481S mutant with an IC50 of 4.1 μM . This near-equipotent activity against both forms is a quantifiable advantage for research requiring consistent target engagement in both wild-type and mutant settings.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.1 μM (WT), 4.1 μM (C481S) |
| Comparator Or Baseline | Ibrutinib: IC50 ~0.4-0.5 nM (WT), but reduced or negligible activity against C481S mutant due to binding mode. |
| Quantified Difference | BTK-IN-16 retains potency against C481S mutant (4.1 μM), while ibrutinib's potency is severely reduced against this mutant. |
| Conditions | Biochemical assay, specific conditions not detailed in vendor datasheets. |
Why This Matters
This allows researchers to study BTK inhibition in models of acquired resistance to first-line covalent inhibitors like ibrutinib.
